molecular formula C13H18ClNO2 B1597131 (S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049742-05-3

(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597131
M. Wt: 255.74 g/mol
InChI Key: KQCQAZNHHLXULF-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly known as (S)-Methylbenzylpyrrolidine-2-carboxylic acid hydrochloride, is a chemical compound that has been synthesized and studied for its potential applications in the field of pharmaceutical research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliaries

One significant application area is in the field of asymmetric synthesis, where chiral auxiliaries are used to induce stereochemistry in the synthesized molecules. For example, halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides have been developed as new chiral auxiliaries for asymmetric synthesis, demonstrating their effectiveness in the highly stereoselective synthesis of (S)-α-amino acids with high enantiomeric purity (Belokon’ et al., 2002).

Synthesis of Optically Pure Compounds

Another application is in the synthesis of optically pure compounds, which are crucial in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality. A method has been described for the preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine through a tandem process involving nucleophilic addition followed by intramolecular elimination (Ruano et al., 2006).

Chemical Extraction and Purification Techniques

Research into the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents highlights the importance of selective extraction and purification techniques in both the pharmaceutical and biochemical industries. This study investigates the effects of diluent, extractant composition, and initial acid concentration on extraction efficiency, which could be relevant for the separation of similar compounds (Kumar & Babu, 2009).

properties

IUPAC Name

(2S)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCQAZNHHLXULF-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@]2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375960
Record name 2-[(3-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049742-05-3
Record name 2-[(3-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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